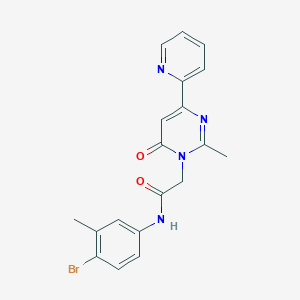![molecular formula C8H7ClF2S B2927501 1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene CAS No. 1221723-34-7](/img/structure/B2927501.png)
1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(Chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene” is a chemical compound with the molecular formula C8H7ClF2S . It has a molecular weight of 208.66 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been described in the literature . For instance, difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N or S, have been developed . These processes have benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: FC(SC1=CC=CC=C1CCl)F .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 208.66 . The boiling point and melting point are not specified .Scientific Research Applications
Kinetic Monte Carlo Modeling in Polymer Synthesis
A study used kinetic Monte Carlo modeling to investigate the precursor polymer formation via the sulfinyl precursor route, employing a premonomer similar to 1-(chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene. This research provides insights into optimizing polymer yield and molecular properties through the precise control of initial base and premonomer concentration, highlighting its relevance in the synthesis of poly(p-phenylene vinylene) derivatives (P. V. Steenberge et al., 2011).
Molecular Electronics
Molecules of benzene derivatives have been assembled onto gold electrodes to form a gold-sulfur-aryl-sulfur-gold system, which allows for the direct observation of charge transport through single molecules. This fundamental research paves the way for molecular-scale electronics, showcasing the potential of using this compound analogs in creating molecular junctions (M. Reed et al., 1997).
Catalysis and Organometallic Chemistry
Research into racemic sulfur chloro-bridged palladacycles derived from the orthopalladation of benzene derivatives demonstrates the synthesis and catalytic properties of these compounds. Such studies are essential for understanding the catalytic mechanisms and developing new catalytic systems (J. Dupont et al., 2001).
Chemical Synthesis Methodologies
Innovative reagent combinations have been developed for the conversion of thioglycosides to glycosyl triflates and the formation of diverse glycosidic linkages. These methodologies leverage the chemical properties of sulfanyl compounds, indicating the utility of this compound in facilitating complex organic synthesis processes (D. Crich & M. Smith, 2001).
Material Science and Polymer Chemistry
Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines, with potential applications in electronics and photonics, underscores the importance of sulfanyl benzene derivatives in the development of high-performance materials with specific optical and electronic properties (P. Tapaswi et al., 2015).
Properties
IUPAC Name |
1-(chloromethyl)-4-(difluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2S/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMSVRJKZVGTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2927418.png)
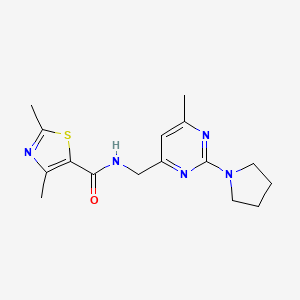
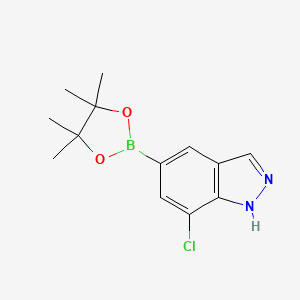
![[1-(2-Methylphenyl)cyclopropyl]methanamine](/img/structure/B2927423.png)
![2-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2927425.png)
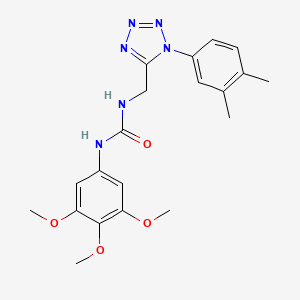
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2927429.png)
![2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2927431.png)
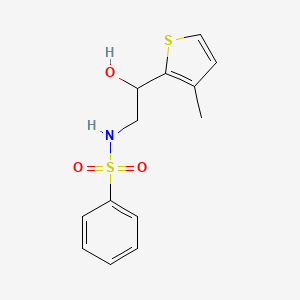
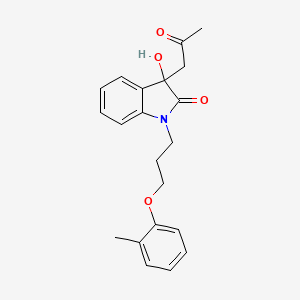
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2927436.png)
![8-(2-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927437.png)
![Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2927439.png)
